

Application Note: Development of a Stability-Indicating Method for Sofosbuvir

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Compound of Interest		
Compound Name:	Sofosbuvir impurity F	
Cat. No.:	B8068907	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic Hepatitis C virus (HCV) infection.[1] It is a nucleotide analog that functions as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2] To ensure the quality, efficacy, and safety of pharmaceutical products, it is crucial to develop and validate stability-indicating analytical methods. These methods are essential for quantifying the drug substance in the presence of its degradation products, which may form during manufacturing, storage, or administration.

This application note provides a detailed protocol for the development of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Sofosbuvir, as per the International Council for Harmonisation (ICH) guidelines.[3][4][5] The protocol includes procedures for forced degradation studies to demonstrate the method's specificity and stability-indicating nature.

I. Analytical Method Development (RP-HPLC)

A stability-indicating RP-HPLC method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products.[3][6] The following table summarizes various chromatographic conditions reported for the analysis of Sofosbuvir.

Table 1: Summary of Reported RP-HPLC/UPLC Methods for Sofosbuvir Analysis



Analytical Method	Column	Mobile Phase	Flow Rate (mL/min)	Detection Wavelength (nm)	Reference
RP-HPLC	Athena C18 (250mm x 4.6mm, 5μm)	Methanol:Wat er (70:30, v/v)	1.0	260	[7]
RP-HPLC	Inertsil C18 (250mm x 4.6mm, 5.0μm)	0.1% OPA buffer:Acetoni trile (30:70)	1.5	260	[8]
RP-HPLC	Hypersil BDS C8	Buffer:Aceton itrile (50:50)	Not Specified	Not Specified	[4]
RP-HPLC	Kromosil C18 (150mm x 4.6mm, 5μm)	Phosphate buffer (pH 3.5):Acetonitri le (70:30, v/v)	1.0	260	[9]
RP-UPLC	AQUITY UPLC BEH C18 (150mm x 2.1mm, 2μm)	0.1% Orthophosph oric acid and Methanol	1.0	236	[10]
HPTLC	Silica gel 60 F254	Ethyl acetate:iso- propyl alcohol (9:1 v/v)	Not Applicable	260	[11][12]

II. Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a generalized yet detailed procedure based on common findings for developing a stability-indicating RP-HPLC method for Sofosbuvir.

1. Instrumentation & Materials

Methodological & Application



- HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Column: Inertsil C18 (250mm x 4.6mm, 5µm particle size) or equivalent.
- Chemicals: Sofosbuvir reference standard, HPLC grade acetonitrile, HPLC grade methanol, orthophosphoric acid (OPA), hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), and HPLC grade water.
- 2. Chromatographic Conditions
- Mobile Phase: A mixture of 0.1% Orthophosphoric Acid (OPA) buffer and Acetonitrile in a ratio of 30:70 (v/v).[8]
- Flow Rate: 1.5 mL/min.[8]
- Column Temperature: Ambient.
- Detection Wavelength: 260 nm.[7][8][13]
- Injection Volume: 20 μL.
- Run Time: Sufficient to allow for the elution of Sofosbuvir and all degradation products.
- 3. Preparation of Solutions
- Standard Stock Solution (1000 μg/mL): Accurately weigh 100 mg of Sofosbuvir reference standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.
- Working Standard Solution (100 $\mu g/mL$): Dilute 10 mL of the Standard Stock Solution to 100 mL with the mobile phase.
- Sample Preparation (from Tablets): Weigh and powder 20 Sofosbuvir tablets. Transfer a quantity of the powder equivalent to 100 mg of Sofosbuvir into a 100 mL volumetric flask. Add approximately 70 mL of methanol, sonicate for 20 minutes, and then dilute to the mark with methanol.[14] Filter the solution through a 0.45 μm nylon filter. Dilute 10 mL of this filtrate to 100 mL with the mobile phase to obtain a final concentration of 100 μg/mL.



III. Experimental Protocol: Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the method by exposing Sofosbuvir to various stress conditions to produce potential degradation products.[5]

Table 2: Summary of Forced Degradation Conditions and Results for Sofosbuvir

Stress Condition	Reagent and Conditions	Observed Degradation	Reference
Acid Hydrolysis	0.1 N HCl, reflux at 70°C for 6 hours	23% degradation. DP I observed with m/z 488.	[14]
1 N HCl, reflux at 80°C for 10 hours	8.66% degradation.	[15]	
Alkaline Hydrolysis	0.1 N NaOH, reflux at 70°C for 10 hours	50% degradation. DP II observed with m/z 393.3.	[14]
0.5 N NaOH at 60°C for 24 hours	45.97% degradation.	[15]	
Oxidative Degradation	3% H ₂ O ₂ at room temperature for 7 days	19.02% degradation. DP III observed with m/z 393.	[14]
30% H ₂ O ₂ at 80°C for 2 days	Slight degradation (0.79%).	[15]	
Thermal Degradation	50°C for 21 days	No degradation observed.	[14]
Photolytic Degradation	Exposure to sunlight for 21 days	No degradation observed.	[14]

^{1.} General Procedure for Stressed Samples Prepare a stock solution of Sofosbuvir (e.g., 1000 μ g/mL) in methanol. Use this stock for the following stress conditions. After exposure,



neutralize the acidic and basic solutions before dilution. Dilute all stressed samples with the mobile phase to a final concentration of approximately 100 μ g/mL before injecting into the HPLC system.

- Acid Degradation: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl and reflux at 70°C for 6 hours.[14]
- Alkaline Degradation: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH and reflux at 70°C for 10 hours.[14]
- Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂ and keep at room temperature for 7 days.[14]
- Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 4 hours. [12] Then, prepare the solution as per the standard procedure.
- Photolytic Degradation: Expose the solid drug substance to direct sunlight for 21 days or UV light (254 nm) for 24 hours.[14][15] Then, prepare the solution.

IV. Method Validation

The developed method should be validated according to ICH Q2(R1) guidelines. The validation parameters include:

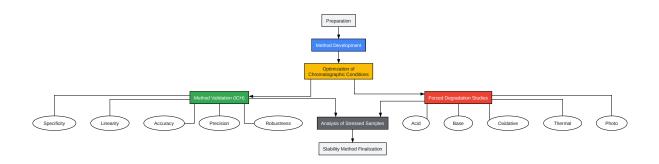
- Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. The forced degradation studies are key to demonstrating specificity.
- Linearity: The linearity should be evaluated across a range of concentrations (e.g., 20-100 μg/mL).[13] A correlation coefficient (r²) of ≥ 0.999 is typically desired.[4]
- Accuracy: Determined by recovery studies at three concentration levels (e.g., 80%, 100%, 120%).[13] Recoveries are typically expected to be within 98-102%.
- Precision: Assessed at the level of repeatability (intra-day) and intermediate precision (interday). The relative standard deviation (%RSD) should be less than 2%.[13]



- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
- Robustness: The reliability of the method with respect to deliberate minor variations in method parameters, such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and detection wavelength (±2 nm).[7]

V. Visualizations

Experimental Workflow Diagram

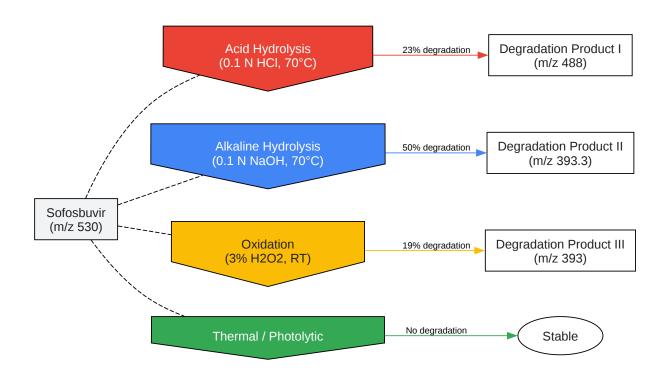


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Caption: Workflow for developing a stability-indicating method.

Sofosbuvir Degradation Pathway



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Caption: Forced degradation pathways of Sofosbuvir under stress conditions.

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